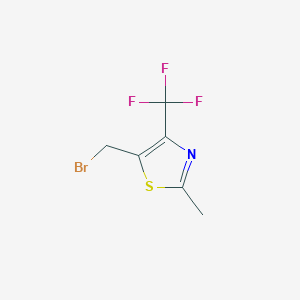

5-(Bromomethyl)-2-methyl-4-(trifluoromethyl)-1,3-thiazole

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound "5-(Bromomethyl)-2-methyl-4-(trifluoromethyl)-1,3-thiazole" is a thiazole derivative that has garnered interest due to its potential applications in pharmaceuticals and chemical manufacturing. Thiazoles are heterocyclic compounds that contain both sulfur and nitrogen within a five-membered ring, which often imparts significant biological activity to these molecules.

Synthesis Analysis

The synthesis of thiazole derivatives can be achieved through various methods. For instance, the preparation of 4-(Bromomethyl)-5-(dibromomethyl)thiazole, a related compound, was reported to be synthesized in good yields by bromination of 4,5-dimethylthiazole with N-bromosuccinimide (NBS) in the presence of azobisisobutyronitrile (AIBN) . Another synthetic approach involves the use of 1,3-dibromo-1,1-difluoro-2-propanone as a synthon, reacting with aromatic amines and sodium thiocyanate to introduce a bromodifluoromethyl group at the C4 position of the thiazole . Additionally, 2-alkylidene-5-methylidene-1,3-thiazolidin-2-ylidenes have been used to react with NBS to form 2-alkylidene-5-(bromomethyl)-2,3-dihydro-1,3-thiazoles, which can then be further functionalized .

Molecular Structure Analysis

The molecular structure of thiazole derivatives is characterized by the presence of a five-membered ring containing nitrogen and sulfur atoms. The regiochemistry of the cycloadditions of thiazole intermediates with dienophiles has been studied using 2D (1)H-(13)C HMBC techniques, and frontier orbital calculations have been performed by the semiempirical PM3 method to understand the electronic aspects of these molecules .

Chemical Reactions Analysis

Thiazole derivatives undergo various chemical reactions, including bromination and cycloaddition. The bromination of 5-(4-methylbenzylidene)-2,4-thiazolidinedione under incandescent light has been optimized to yield 5-(4-bromomethyl)benzylidene-2,4-thiazolidinedione with a 70% yield . The trapping of thiazole intermediates with dienophiles leads to the formation of several interesting compounds, such as 6-substituted-4,5-dihydrobenzothiazoles and anthra[2,3-b]thiazole-4,5-diones .

Physical and Chemical Properties Analysis

The physical and chemical properties of thiazole derivatives are influenced by the substituents on the thiazole ring. The introduction of a trifluoromethyl group, for example, can significantly alter the compound's reactivity and stability. The bromodifluoromethyl group introduced by the new synthon mentioned in paper is particularly interesting for its potential in radiopharmaceutics due to the possibility of Br/F exchange. The chemical reactivity of these compounds with various nucleophiles also allows for selective synthesis of functionalized derivatives .

科学研究应用

-

Trifluoromethyl ethers

- Field : Pharmaceutical and agrochemical research .

- Application : Trifluoromethyl ethers are used as substituents in bioactives . The trifluoromethyl group (−CF3) confers increased stability and lipophilicity in addition to its high electronegativity .

- Method : The synthesis, properties, and reactivity of trifluoromethyl ethers are studied .

- Outcome : There has been an enormous increase in the use of fluorine-containing compounds for medicinal applications .

-

5-(Bromomethyl)-2-(trifluoromethyl)pyridine

- Field : Chemical synthesis .

- Application : This compound is used in the synthesis of other chemicals .

- Method : The specific methods of application or experimental procedures would depend on the specific synthesis being performed .

- Outcome : The outcomes would also depend on the specific synthesis being performed .

-

3,5-Bis(trifluoromethyl)benzyl bromide

- Field : Biochemistry .

- Application : Used as a derivatization reagent in the detection of uracil in DNA by GC and negative chemical ionization mass spectrometry .

- Method : The specific methods of application or experimental procedures would depend on the specific experiment being performed .

- Outcome : The outcomes would also depend on the specific experiment being performed .

-

2-Bromo-5-(trifluoromethyl)pyridine

- Field : Organic synthesis .

- Application : Used as a substrate in a palladium-catalyzed α-arylation of a Reformatsky reagent .

- Method : The specific methods of application or experimental procedures would depend on the specific synthesis being performed .

- Outcome : The outcomes would also depend on the specific synthesis being performed .

-

2-(Bromomethyl)-5-(trifluoromethyl)furan

- Field : Organic synthesis .

- Application : This compound is used in the synthesis of other chemicals .

- Method : The specific methods of application or experimental procedures would depend on the specific synthesis being performed .

- Outcome : The outcomes would also depend on the specific synthesis being performed .

-

5-Bromo-2-(trifluoromethyl)pyridine

- Field : Organic synthesis .

- Application : This compound is used in the synthesis of other chemicals .

- Method : The specific methods of application or experimental procedures would depend on the specific synthesis being performed .

- Outcome : The outcomes would also depend on the specific synthesis being performed .

未来方向

属性

IUPAC Name |

5-(bromomethyl)-2-methyl-4-(trifluoromethyl)-1,3-thiazole |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5BrF3NS/c1-3-11-5(6(8,9)10)4(2-7)12-3/h2H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OYDQGPCAYKWSAU-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=C(S1)CBr)C(F)(F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5BrF3NS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90650210 |

Source

|

| Record name | 5-(Bromomethyl)-2-methyl-4-(trifluoromethyl)-1,3-thiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90650210 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

260.08 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-(Bromomethyl)-2-methyl-4-(trifluoromethyl)-1,3-thiazole | |

CAS RN |

1000339-73-0 |

Source

|

| Record name | 5-(Bromomethyl)-2-methyl-4-(trifluoromethyl)-1,3-thiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90650210 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(Benzo[d]thiazol-2-ylmethyl)isobutyramide](/img/structure/B1294123.png)

![2-Methyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carbaldehyde](/img/structure/B1294126.png)

![2-[(5-amino-4-phenyl-1,3-thiazol-2-yl)thio]-N-methylacetamide](/img/structure/B1294128.png)

![tert-butyl 4'-oxo-3',4'-dihydro-1H,1'H-spiro[piperidine-4,2'-quinazoline]-1-carboxylate](/img/structure/B1294155.png)

![2-[4-(2-Hydroxyethyl)piperazino]nicotinonitrile](/img/structure/B1294157.png)